Dihydrothevinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrothevinone involves multiple steps, starting from thebaine, a naturally occurring opiate alkaloid. The process includes:
Epoxidation: Thebaine undergoes epoxidation to introduce the epoxy group.
Methoxylation: Methoxy groups are introduced through methylation reactions.
Ethenomorphinan Formation: The ethenomorphinan skeleton is formed through a series of cyclization and rearrangement reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the complex molecular structure .
Chemical Reactions Analysis
Types of Reactions: Dihydrothevinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group and other functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various morphinan derivatives with altered functional groups, which can have different pharmacological properties .
Scientific Research Applications
Dihydrothevinone has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of opioid receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, modulating pain perception and producing analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain signaling .
Comparison with Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Thebaine: The precursor to Dihydrothevinone
Uniqueness: this compound is unique due to its specific structural features, such as the epoxy group and methoxy groups, which contribute to its distinct pharmacological profile. Its synthesis from thebaine and the resulting structural modifications make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
16196-82-0 |
---|---|
Molecular Formula |
C23H29NO4 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-[(1S,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |
InChI |
InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1 |
InChI Key |
KRWAWNXEYPCCLG-LLGZQOTFSA-N |
SMILES |
CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |
Isomeric SMILES |
CC(=O)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC |
Canonical SMILES |
CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |
Key on ui other cas no. |
16196-82-0 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
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